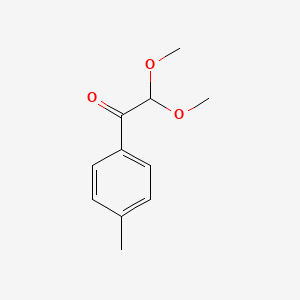
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: 2,2-dimethoxy-1-(4-methylphenyl)ethanol.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert various effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: Similar in structure but with two phenyl groups instead of a methylphenyl group.
Ethanone, 1-(4-methylphenyl)-: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: Contains additional hydroxyl groups, which can significantly alter its chemical properties and reactivity.
Uniqueness
Ethanone, 2,2-dimethoxy-1-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy and methylphenyl groups makes it versatile for various synthetic and research purposes.
Properties
CAS No. |
54149-77-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)10(12)11(13-2)14-3/h4-7,11H,1-3H3 |
InChI Key |
ZAEOTRADILVZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



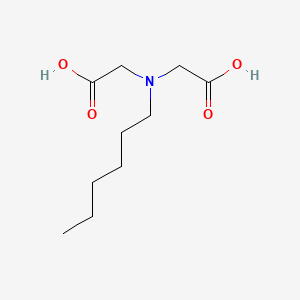
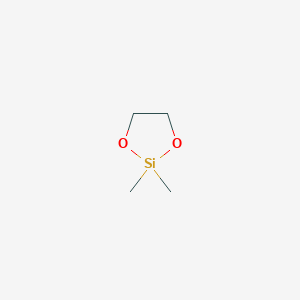


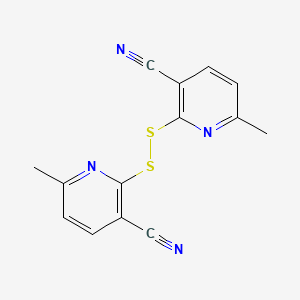
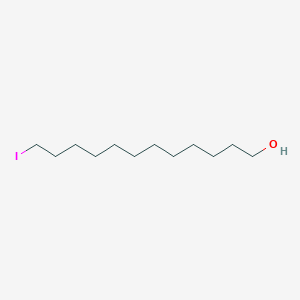


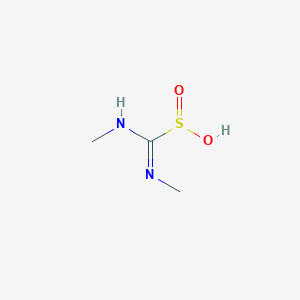
silane](/img/structure/B14628319.png)
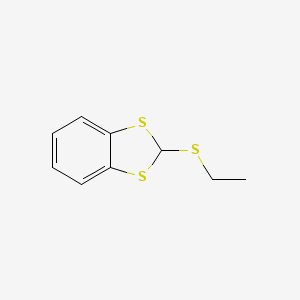
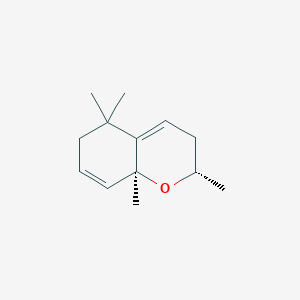
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
